molecular formula C11H20N2O2 B15297654 tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate

tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate

Cat. No.: B15297654
M. Wt: 212.29 g/mol
InChI Key: LJQXINDITRJJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-{2-aminobicyclo[211]hexan-1-yl}carbamate is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its stability and reactivity make it suitable for developing new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create high-performance products .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and stability are required .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(2-amino-1-bicyclo[2.1.1]hexanyl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-7(6-11)4-8(11)12/h7-8H,4-6,12H2,1-3H3,(H,13,14)

InChI Key

LJQXINDITRJJAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)CC2N

Origin of Product

United States

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